Sagittatoside A

Übersicht

Beschreibung

Diese Verbindung ist bekannt für ihre verschiedenen biologischen Aktivitäten, darunter entzündungshemmende, antioxidative, antitumorale und immunmodulatorische Wirkungen . Sie hat aufgrund ihrer breiten pharmakologischen Wirkungen in der traditionellen chinesischen Medizin und in der Forschung auf dem Gebiet der Naturprodukte erhebliche Aufmerksamkeit erregt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Sagittatoside A kann durch eine recycelbare wässrig-organische Zweiphasen-Enzymhydrolyse effizient aus Epimedin A hergestellt werden . Das System besteht aus Propylacetat und HAc-NaAc-Puffer (pH 4,5), der β-Dextranase/Epimedin A enthält. Die Hydrolyse wird 1 Stunde lang bei 60 °C durchgeführt, was zur vollständigen Hydrolyse von Epimedin A zu this compound führt, wobei 95,02 % des Produkts in die organische Phase übertragen werden . Dieses Verfahren behält nach sieben Hydrolysezyklen 90 % seiner Anfangsaktivität bei und ist einfacher als die herkömmliche enzymatische Hydrolyse .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Die Verwendung einer recycelbaren und integrierten wässrig-organischen Zweiphasen-Enzymhydrolyse ist aufgrund ihrer Effizienz und minimalen Nebenproduktbildung besonders vorteilhaft für industrielle Anwendungen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sagittatoside A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren, um ihre biologischen Aktivitäten zu verbessern oder um ihre Eigenschaften in verschiedenen Umgebungen zu untersuchen .

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden, um this compound zu oxidieren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet, um this compound zu reduzieren.

Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Halogenide oder Amine unter basischen Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation verschiedene oxidierte Derivate ergeben, während die Reduktion zu reduzierten Formen von this compound führen kann. Substitutionsreaktionen können zur Bildung verschiedener substituierter Derivate führen .

Wissenschaftliche Forschungsanwendungen

Sagittatoside A hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene molekulare Zielstrukturen und Signalwege aus. Es ist bekannt, dass es die Apoptose induziert, indem es Schlüsselproteine des intrinsischen Signalwegs reguliert, darunter Bax, Bcl-2, Caspase-3 und Caspase-9 . Darüber hinaus wurde gezeigt, dass es mit bestimmten Signalwegen interagiert, die am Knochenstoffwechsel beteiligt sind, was es zu einem potenziellen therapeutischen Mittel für Osteoporose macht .

Wirkmechanismus

Sagittatoside A exerts its effects through various molecular targets and pathways. It is known to induce apoptosis by regulating key proteins of the intrinsic pathway, including Bax, Bcl-2, Caspase-3, and Caspase-9 . Additionally, it has been shown to interact with specific pathways involved in bone metabolism, making it a potential therapeutic agent for osteoporosis .

Vergleich Mit ähnlichen Verbindungen

Sagittatoside A wird oft mit anderen Flavonoidglykosiden verglichen, die in Epimedium vorkommen, wie Icariin, Baohuoside I und Epimedin C . Obwohl diese Verbindungen ähnliche biologische Aktivitäten aufweisen, zeichnet sich this compound durch seine spezifische molekulare Struktur und die Effizienz seiner Herstellungsverfahren aus . Die folgende Tabelle hebt die Gemeinsamkeiten und Unterschiede hervor:

| Verbindung | Pflanzenquelle | Biologische Aktivitäten | Einzigartige Merkmale |

|---|---|---|---|

| This compound | Epimedium-Arten | Entzündungshemmend, antioxidativ, Antitumor | Effiziente Herstellung, hohe Bioaktivität |

| Icariin | Epimedium-Arten | Entzündungshemmend, Knochengesundheit | Weitgehend untersucht, mehrere Derivate |

| Baohuoside I | Epimedium-Arten | Entzündungshemmend, leberschützend | Spezifische leberschützende Wirkungen |

| Epimedin C | Epimedium-Arten | Entzündungshemmend, antioxidativ | Potenzielle Hepatotoxizität |

Schlussfolgerung

This compound ist eine vielseitige und biologisch aktive Verbindung mit einem erheblichen Potenzial in verschiedenen Bereichen der wissenschaftlichen Forschung. Seine effizienten Herstellungsverfahren und seine einzigartigen biologischen Aktivitäten machen es zu einer wertvollen Verbindung für weitere Studien und Anwendungen.

Biologische Aktivität

Sagittatoside A is a secondary flavonol glycoside extracted from the traditional Chinese herb Yinyanghuo (Herba Epimdii). This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, anti-tumor, and immunomodulatory effects. This article delves into the mechanisms, biochemical properties, and research findings associated with this compound, providing a comprehensive overview of its biological activity.

Target of Action:

this compound primarily targets the Estrogen/Progestogen Receptor (ER), selectively activating the estrogen response element (ERE)-luciferase activity via ERα. This interaction is crucial for its biological effects, particularly in cancer cell lines.

Mode of Action:

The compound induces apoptosis in HepG2 cells—human liver cancer cells—by influencing several apoptotic pathways. It increases the Bax/Bcl-2 ratio and enhances the expression of caspases (specifically caspase-3 and caspase-9), which are pivotal in the intrinsic apoptosis pathway.

This compound exhibits significant biochemical properties that contribute to its biological activity:

- Cellular Effects: The compound influences various cellular processes, including cell signaling pathways and gene expression. It has been shown to modulate cellular metabolism and promote apoptosis in cancer cells.

- Pharmacokinetics: this compound undergoes metabolic processing primarily in the liver, which can affect its bioavailability and therapeutic efficacy .

Research Findings

Recent studies have highlighted the potential applications of this compound across various fields:

- Anti-Cancer Activity: Research indicates that this compound effectively induces apoptosis in HepG2 cells, suggesting its potential as an anti-cancer agent. The compound's ability to modulate apoptotic pathways makes it a candidate for further investigation in cancer therapy.

- Anti-Inflammatory Effects: In vitro studies suggest that this compound possesses anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases .

- Antioxidant Activity: The compound has demonstrated significant antioxidant effects, contributing to its protective role against oxidative stress-related damage.

Case Studies and Applications

Several case studies have explored the applications of this compound in scientific research:

- Cancer Research: One study investigated the effects of this compound on HepG2 cells, highlighting its role in inducing apoptosis through caspase activation and modulation of Bcl-2 family proteins. The findings support its potential use in developing cancer therapies targeting liver cancer.

- Natural Product Development: this compound is being studied for its potential use in natural product-based pharmaceuticals and nutraceuticals due to its diverse biological activities .

Data Summary Table

Eigenschaften

IUPAC Name |

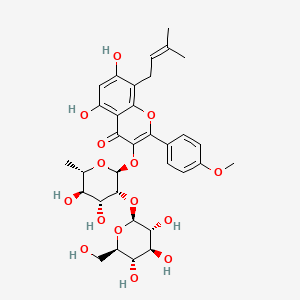

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O15/c1-13(2)5-10-17-18(35)11-19(36)21-24(39)30(28(46-29(17)21)15-6-8-16(43-4)9-7-15)47-33-31(26(41)22(37)14(3)44-33)48-32-27(42)25(40)23(38)20(12-34)45-32/h5-9,11,14,20,22-23,25-27,31-38,40-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25-,26+,27+,31+,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHHGQPQHHUMDG-WVQJJEIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Sagittatoside A and where is it found?

A1: this compound is a secondary flavonol glycoside found in Epimedii Folium, also known as Herba Epimedii, a traditional Chinese herb. [, , ] It is considered a rare compound with promising bioactivities. [, ]

Q2: How does this compound compare to other similar compounds in Epimedii Folium in terms of bioactivity?

A3: this compound demonstrates better in vivo bioactivities compared to epimedin A, a more abundant compound in Epimedii Folium. [] While icariin is considered a primary bioactive component, studies have shown that this compound and its related compounds exhibit significant anti-osteoporosis activity. []

Q3: What are the potential therapeutic applications of this compound?

A4: Research suggests that this compound holds promise in addressing osteoporosis. Studies in ovariectomized rats indicate it may help improve bone metabolism and strength. [] Additionally, it demonstrates potential in inhibiting osteoclastogenesis, a crucial process in osteoporosis development. []

Q4: What is the mechanism of action of this compound in relation to bone health?

A5: Although the exact mechanism is still under investigation, studies suggest this compound may influence several pathways related to bone metabolism. It appears to increase osteoprotegerin protein expression while reducing receptor activator of nuclear factor-κB ligand protein expression, suggesting a role in regulating bone resorption. [] Furthermore, it may be involved in the FoxO signaling pathway, MAPK signaling pathway, and TNF signaling pathway, all of which are implicated in bone health. []

Q5: How is this compound metabolized in the body?

A6: While research on this compound metabolism is ongoing, studies in rats identified 17 metabolites in plasma, bile, urine, and feces. The primary metabolic pathways include hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, decarbonylation, and conjugation with glucuronic acid and various sugars. []

Q6: What are the limitations of the current research on this compound?

A8: Much of the research on this compound's therapeutic potential is in its early stages, primarily conducted in vitro or in animal models. [, ] More comprehensive studies, including clinical trials, are needed to confirm its efficacy and safety in humans. Additionally, further research is necessary to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its long-term effects.

Q7: What analytical techniques are used to study this compound?

A9: Several analytical techniques are employed, including high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), for separation, identification, and quantification. [, , , ] Ultra-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UPLC-QTOF-MS) is used for metabolite profiling. [] Nuclear magnetic resonance (NMR) spectroscopy is crucial for structural characterization. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.